molecular formula C5H5NO2 B13604165 2-(Isoxazol-3-yl)acetaldehyde

2-(Isoxazol-3-yl)acetaldehyde

Cat. No.: B13604165
M. Wt: 111.10 g/mol
InChI Key: DBKBDWSMTFTWBJ-UHFFFAOYSA-N
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Description

2-(1,2-oxazol-3-yl)acetaldehyde is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Chemical Reactions Analysis

Types of Reactions

2-(1,2-oxazol-3-yl)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide (MnO2), DBU, bromotrichloromethane.

    Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed

    Oxidation: Oxazoles.

    Reduction: Alcohol derivatives.

    Substitution: Substituted oxazole derivatives.

Mechanism of Action

The mechanism of action of 2-(1,2-oxazol-3-yl)acetaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to various biological effects. The oxazole ring can participate in hydrogen bonding, π-π interactions, and other molecular interactions that influence its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2-oxazol-3-yl)acetaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and biologically active molecules .

Properties

Molecular Formula

C5H5NO2

Molecular Weight

111.10 g/mol

IUPAC Name

2-(1,2-oxazol-3-yl)acetaldehyde

InChI

InChI=1S/C5H5NO2/c7-3-1-5-2-4-8-6-5/h2-4H,1H2

InChI Key

DBKBDWSMTFTWBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CON=C1CC=O

Origin of Product

United States

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